3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione
CAS No.: 112313-08-3
Cat. No.: VC17249463
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112313-08-3 |
|---|---|
| Molecular Formula | C16H13NO3 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 3-(2-hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C16H13NO3/c18-14-9-5-4-8-12(14)13-10-15(19)17(16(13)20)11-6-2-1-3-7-11/h1-9,13,18H,10H2 |
| Standard InChI Key | RYLQPSWVDNKLGK-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereochemistry
The compound features a pyrrolidine-2,5-dione backbone, a five-membered ring containing two ketone groups at positions 2 and 5. Substituents at positions 1 and 3 include a phenyl group and a 2-hydroxyphenyl moiety, respectively. X-ray crystallography of analogous pyrrolidine-2,5-diones reveals planar ring systems with slight puckering due to steric interactions between substituents . The 2-hydroxyphenyl group introduces intramolecular hydrogen bonding potential between its phenolic -OH and the adjacent carbonyl oxygen, influencing conformational stability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 282.29 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| XLogP3 | 2.2 | |
| Rotatable Bonds | 3 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for related pyrrolidine-2,5-diones show distinct proton environments:
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NMR: Protons on the pyrrolidine ring appear as multiplet signals between δ 2.7–3.5 ppm, while aromatic protons from phenyl groups resonate at δ 6.8–7.6 ppm . The phenolic -OH proton typically appears as a broad singlet near δ 9.5–10.0 ppm .
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NMR: Carbonyl carbons (C2 and C5) exhibit signals near δ 170–175 ppm, with aromatic carbons in the δ 115–140 ppm range .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The molecule can be dissected into two key precursors:
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Pyrrolidine-2,5-dione core: Derived from succinic acid or its anhydride derivatives.
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Aromatic substituents: Introduced via nucleophilic substitution or condensation reactions.
Formation of the Cyclic Imide
Reacting succinic anhydride with 3-chloroaniline under reflux produces 1-(3-chlorophenyl)pyrrolidine-2,5-dione, a structural analog . For the target compound, substituting 3-chloroaniline with 2-aminophenol would yield the 2-hydroxyphenyl-substituted intermediate.
Functionalization at Position 3
Condensation of the intermediate with benzaldehyde derivatives in acetic acid introduces the phenyl group. For example, 1-(3-chlorophenyl)-3,4-bis-(4-hydroxybenzylidene)-pyrrolidine-2,5-dione was synthesized using similar conditions .
Purification and Characterization
Recrystallization from ethanol or ethyl acetate enhances purity. Yield optimization requires controlled stoichiometry and reaction times (typically 6–12 hours at 80–100°C) .
Computational and Experimental Challenges
Stereochemical Complexity
The presence of multiple stereocenters in pyrrolidine-2,5-diones creates challenges in isolating pure enantiomers. Chiral HPLC or enzymatic resolution methods may be required for pharmacological applications .
Solubility Limitations
With a calculated XLogP3 of 2.2, the compound exhibits poor aqueous solubility (<0.1 mg/mL) . Prodrug strategies, such as esterification of the phenolic -OH, could improve bioavailability.
Future Directions and Research Opportunities
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Synthetic Methodology: Developing catalytic asymmetric synthesis to access enantiomerically pure forms.
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Structure-Activity Relationships: Systematic modification of substituents to optimize COX-2 selectivity.
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Formulation Science: Investigating nanoparticle encapsulation to overcome solubility limitations.
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